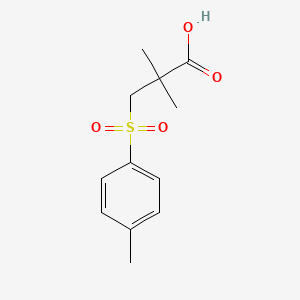

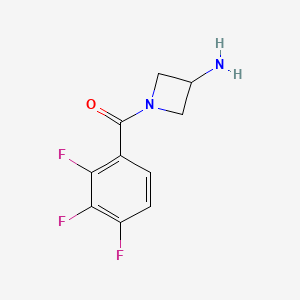

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one

Descripción general

Descripción

“2-Azido-1-(2,4-dimethylphenyl)ethan-1-one” is a type of α-azido ketone . These are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

Synthesis Analysis

The synthesis of α-azido ketones, including “this compound”, involves several steps. One of the key steps is the reaction of 2’,4’-dimethylacetophenone with 2,2,2-trifluoroethyl trifluoroacetate in the presence of a base . The choice of base is important in the diazo-transfer reaction .Chemical Reactions Analysis

α-Azido ketones, including “this compound”, have been employed for the synthesis of a number of biologically important heterocyclic compounds . They react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one serves as a precursor in the synthesis of complex molecular structures. For instance, its derivative compounds have been utilized in the synthesis of one-dimensional chain compounds with manganese(III) ions, showcasing antiferromagnetic interactions and spin canting at low temperatures, providing insights into magnetostructural correlations (Song et al., 2014). Similarly, its involvement in reactions with trimethylsilyl isothiocyanate leads to the synthesis of bis(isothiocyanato) complexes, revealing the flexibility of azido groups in forming tetrazole-containing thiolato complexes (Yong-Joo Kim et al., 2003).

Photophysical Properties and Applications

The azido functional group in this compound plays a crucial role in photoinduced processes. Research on 3-azido-1,3-diphenyl-propan-1-one derivatives has shown that photolysis can lead to the cleavage of C-N bonds, releasing hydrazoic acid and forming radicals that have implications in understanding the photophysical properties of azido compounds (Klima et al., 2007).

Magnetic Properties and Coordination Chemistry

The structural flexibility of azido compounds derived from this compound allows for the exploration of magnetic properties in coordination compounds. For example, azido-bridged copper(II) complexes have been synthesized, where the azide ligands facilitate ferromagnetic coupling, offering potential applications in magnetic materials and spintronic devices (Jana et al., 2012).

Catalysis and Organic Transformations

The azido group in this compound can act as a versatile functional group in catalysis and organic transformations. The synthesis of optically pure 2-azido-1-arylethanols through enzymatic reduction and their subsequent conversion to triazole-containing beta-blocker analogues via click chemistry highlight the potential of azido compounds in synthesizing bioactive molecules with high optical purity (Ankati et al., 2008).

Propiedades

IUPAC Name |

2-azido-1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-4-9(8(2)5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGNHMMIUOZFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

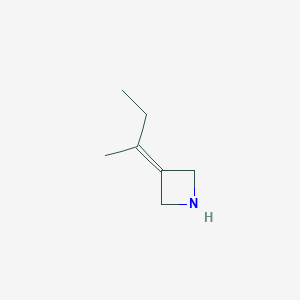

![N-methyl-7-oxaspiro[3.5]nonan-2-amine](/img/structure/B1470578.png)

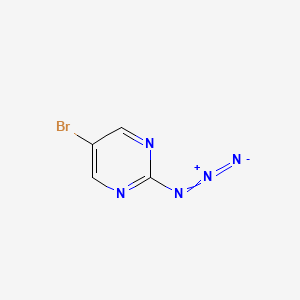

![N-[(2,4-dichlorophenyl)methyl]oxolan-3-amine](/img/structure/B1470588.png)